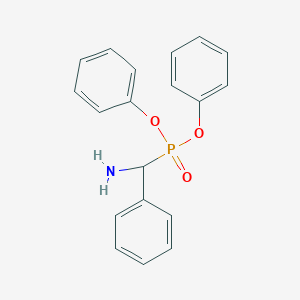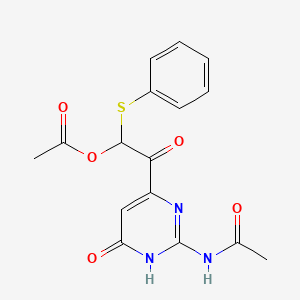
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-phenylthioethyl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-phenylthioethyl) acetate is a complex organic compound with a unique structure that includes a pyrimidine ring, an acetamido group, and a phenylthioethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-phenylthioethyl) acetate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and an amidine.
Introduction of the Acetamido Group: The acetamido group is introduced via acetylation of the amino group on the pyrimidine ring.
Attachment of the Phenylthioethyl Group: This step involves the reaction of the pyrimidine derivative with a phenylthioethyl halide under basic conditions.
Acetylation: The final step is the acetylation of the compound to form the acetate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
化学反应分析
Types of Reactions
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-phenylthioethyl) acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace the phenylthioethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-phenylthioethyl) acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. Its structure allows it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, this compound is investigated for its potential therapeutic effects. It may have applications in treating diseases where enzyme inhibition is beneficial.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-phenylthioethyl) acetate involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects.
相似化合物的比较
Similar Compounds
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-ethyl) acetate: Similar structure but lacks the phenylthio group.
(2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-phenylethyl) acetate: Similar structure but with a phenylethyl group instead of phenylthioethyl.
Uniqueness
The presence of the phenylthioethyl group in (2-(2-Acetamido-4-oxo-1H-pyrimidin-6-yl)-2-oxo-1-phenylthioethyl) acetate makes it unique compared to its analogs. This group can significantly influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development.
属性
CAS 编号 |
86944-31-2 |
|---|---|
分子式 |
C16H15N3O5S |
分子量 |
361.4 g/mol |
IUPAC 名称 |
[2-(2-acetamido-6-oxo-1H-pyrimidin-4-yl)-2-oxo-1-phenylsulfanylethyl] acetate |
InChI |
InChI=1S/C16H15N3O5S/c1-9(20)17-16-18-12(8-13(22)19-16)14(23)15(24-10(2)21)25-11-6-4-3-5-7-11/h3-8,15H,1-2H3,(H2,17,18,19,20,22) |
InChI 键 |
VOHMOEQEKWZEIE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=NC(=CC(=O)N1)C(=O)C(OC(=O)C)SC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


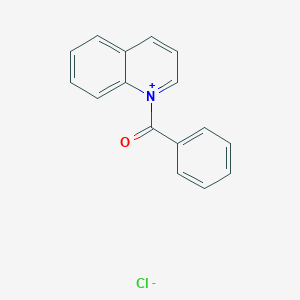
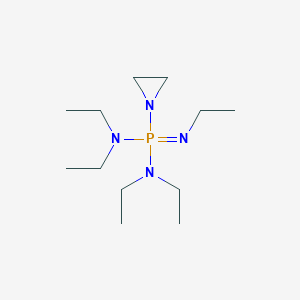
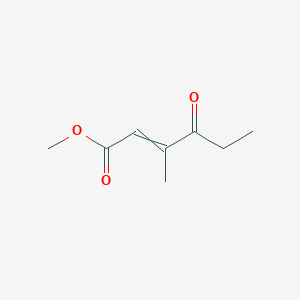
![2,6-Di-tert-butyl-4-{2-[(propan-2-yl)sulfanyl]-1,3-thiazol-4-yl}phenol](/img/structure/B14418503.png)
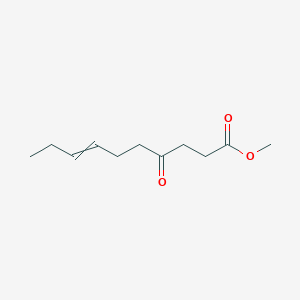
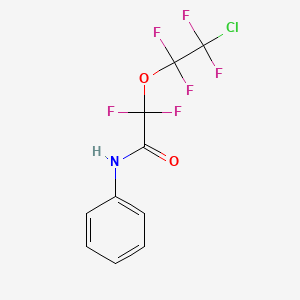
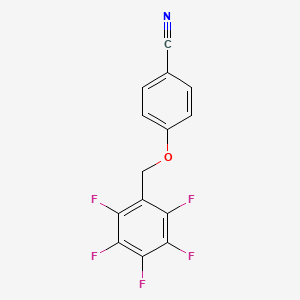
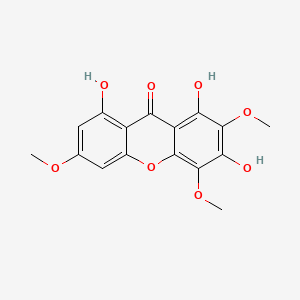

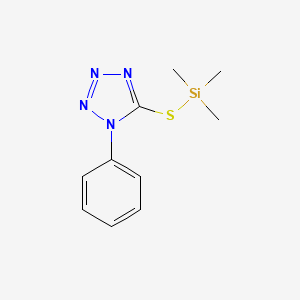
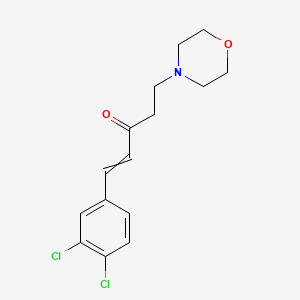
![Tributyl[3-(trimethoxysilyl)propyl]phosphanium iodide](/img/structure/B14418553.png)
